molecular formula C9H14O2 B125561 1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone CAS No. 147331-99-5

1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone

Cat. No. B125561
M. Wt: 154.21 g/mol
InChI Key: FBFSXARBCWGXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone is a chemical compound that belongs to the family of ketones. It is also known as 2-oxo-5-(2-propenyl)-5-methyltetrahydrofuran. The compound has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of key intermediates for other compounds, such as Etoricoxib. This process involves steps like Friedel-Crafts acylation, Oxidation, and Claisen condensation, highlighting its importance in complex chemical syntheses (Pan Hai-ya, 2012).

Heme Oxygenase Inhibitors

  • In the study of heme oxygenases, a class of enzymes, this compound has been instrumental. Its derivatives have been used to bind to the distal pocket of human HO-1, affecting the enzyme's activity. This suggests its potential in therapeutic applications where modulation of heme oxygenase activity is relevant (Mona N. Rahman et al., 2008).

Biologically Active Compounds Synthesis

  • It has been used in synthesizing biologically active compounds, particularly geranylated acetophenones. These compounds have shown promise in biological research, particularly in relation to natural products derived from plants like Melicope semecarpifolia (L. Xia et al., 2010).

Pharmaceutical Research

  • The compound has found use in pharmaceutical research, particularly in the synthesis of various heterocyclic compounds. These synthesized compounds have been tested for their antimicrobial activities, indicating the compound's role in developing new pharmaceuticals (Atul K. Wanjari, 2020).

Chemical Structure and Reactivity Studies

  • Studies have been conducted on the vibrational and electronic properties of derivatives of this compound. Such research is crucial for understanding the chemical behavior and reactivity of these compounds, which has implications in various scientific fields, including materials science (ChNageswara Rao et al., 2018).

properties

IUPAC Name

1-(5-ethenyl-5-methyloxolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-9(3)6-5-8(11-9)7(2)10/h4,8H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSXARBCWGXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(O1)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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